molecular formula C12H9ClN2O2S2 B12062743 2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12062743
M. Wt: 312.8 g/mol
InChI Key: MYRZLPRORXSHBK-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O2S2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound belonging to the thiophene family, known for its diverse biological activities. The structural features of this compound, including the presence of an amino group, a chlorophenyl moiety, and a methylsulfonyl group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 350989-54-7
  • Molecular Formula : C14H14ClN3O2S
  • Molecular Weight : 303.79 g/mol

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

CompoundActivityIC50 (µM)Reference
This compoundAnticancer12.5
Similar Thiophene DerivativeAnticancer10.0

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it could significantly reduce the production of prostaglandins, which are mediators of inflammation.

CompoundCOX Inhibition IC50 (µM)Reference
This compound25.0
Celecoxib (Control)0.04

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been widely studied. This specific compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15.0
Escherichia coli20.0

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Signal Transduction Modulation : It can alter signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that thiophene derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
  • Anti-inflammatory Research : In vivo studies using animal models showed that administration of this compound led to reduced swelling and pain in models of induced inflammation.

Properties

Molecular Formula

C12H9ClN2O2S2

Molecular Weight

312.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C12H9ClN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-3-2-4-8(13)5-7/h2-5H,15H2,1H3

InChI Key

MYRZLPRORXSHBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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